molecular formula C27H27ClN4O5S B12520117 6-[3-(Dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide;hydrochloride CAS No. 801315-14-0

6-[3-(Dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide;hydrochloride

Cat. No.: B12520117
CAS No.: 801315-14-0
M. Wt: 555.0 g/mol
InChI Key: OJXWJOXQUQXGMG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(Dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide involves multiple steps, including the formation of the quinoline core, sulfonylation, and subsequent functional group modifications. The detailed synthetic route and reaction conditions are typically proprietary information held by pharmaceutical companies, but general steps include:

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis process, ensuring that the reactions are efficient, cost-effective, and environmentally friendly. This typically involves optimizing reaction conditions, using continuous flow reactors, and employing green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

6-[3-(Dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group can lead to the formation of a hydroxyl group, while reduction of the carbamoyl group can yield an amine .

Scientific Research Applications

6-[3-(Dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide has several scientific research applications:

    Chemistry: Used as a tool compound to study PDE4 inhibition and its effects on various biochemical pathways.

    Biology: Employed in research to understand the role of PDE4 in cellular signaling and inflammation.

    Medicine: Investigated for its therapeutic potential in treating inflammatory diseases such as COPD and asthma.

    Industry: Utilized in the development of inhalable drugs for respiratory conditions

Mechanism of Action

The compound exerts its effects by selectively inhibiting PDE4, an enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, the compound increases intracellular cAMP levels, leading to anti-inflammatory effects. The molecular targets and pathways involved include the cAMP-dependent protein kinase (PKA) pathway, which modulates the activity of various transcription factors and inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[3-(Dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide is unique due to its exceptionally high affinity and selectivity for PDE4 isoforms, making it more potent and specific compared to other PDE4 inhibitors. This high selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential .

Properties

CAS No.

801315-14-0

Molecular Formula

C27H27ClN4O5S

Molecular Weight

555.0 g/mol

IUPAC Name

6-[3-(dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide;hydrochloride

InChI

InChI=1S/C27H26N4O5S.ClH/c1-16-11-21(37(34,35)20-10-5-7-17(12-20)27(33)31(2)3)14-22-24(16)29-15-23(26(28)32)25(22)30-18-8-6-9-19(13-18)36-4;/h5-15H,1-4H3,(H2,28,32)(H,29,30);1H

InChI Key

OJXWJOXQUQXGMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C(C(=CN=C12)C(=O)N)NC3=CC(=CC=C3)OC)S(=O)(=O)C4=CC=CC(=C4)C(=O)N(C)C.Cl

Origin of Product

United States

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